

# Application Notes and Protocols for the NMR Analysis of Ravenelin

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## Compound of Interest

Compound Name: *Ravenelin*

Cat. No.: *B15582040*

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## Introduction

**Ravenelin**, a naturally occurring xanthone with the molecular formula  $C_{14}H_{10}O_5$ , has garnered significant interest within the scientific community due to its potential therapeutic properties, including antiprotozoal and antibacterial activities.[1] The structural elucidation and purity assessment of **ravenelin** are critical for its development as a potential drug candidate. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination and quality control of natural products like **ravenelin**. [2] This document provides detailed application notes and protocols for the comprehensive NMR analysis of **ravenelin**.

## Chemical Structure

Systematic Name: 1,4,8-trihydroxy-3-methylxanthen-9-one

Molecular Formula:  $C_{14}H_{10}O_5$

Molecular Weight: 258.23 g/mol

Structure:

## Data Presentation: NMR Spectroscopic Data of a Related Xanthone

Note: Despite extensive literature searches, the specific  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **ravenelin** from the primary source (Pina et al., *Molecules* 2021, 26, 3339) was located in the supplementary material, which was not accessible.<sup>[1][2]</sup> Therefore, for illustrative purposes, the following table presents the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for a structurally similar xanthone, 3,4,8-trihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid, as reported in the literature.<sup>[3]</sup> This data is intended to provide a reference for the expected chemical shifts and multiplicities for a compound with a similar core structure.

Atom No.	$^{13}\text{C}$ Chemical Shift ( $\delta\text{c}$ ) in ppm	$^1\text{H}$ Chemical Shift ( $\delta\text{H}$ ) in ppm (Multiplicity, J in Hz)
1	126.6	-
2	111.9	-
3	145.9	-
4	133.3	-
4a	152.3	-
4b	155.3	-
5	107.3	-
6	148.4	-
7	110.9	-
8	160.7	12.57 (br s)
8a	105.6	-
9	179.8	-
9a	109.1	-
10	170.1	-
11	22.0	-

## Experimental Protocols

### Sample Preparation for NMR Analysis

A critical step for obtaining high-quality NMR data is proper sample preparation.

Materials:

- Purified **ravenelin** sample
- Deuterated solvent (e.g., acetone- $\text{d}_6$ , as used in the primary literature)[\[4\]](#)

- NMR tubes (5 mm)
- Internal standard (e.g., Tetramethylsilane - TMS)
- Volumetric flasks and pipettes

Protocol:

- Sample Weighing: Accurately weigh 5-10 mg of purified **ravenelin**.
- Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent (e.g., acetone- $d_6$ ) in a clean, dry vial.
- Internal Standard: Add a small amount of TMS (typically 1-2  $\mu$ L) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.
- Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
- Quality Check: Visually inspect the sample for any undissolved particles. If present, filter the solution through a small plug of glass wool into a clean NMR tube.

## NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).

1D NMR Experiments:

- $^1\text{H}$  NMR:
  - Pulse Program: A standard single-pulse experiment (e.g., zg30).
  - Spectral Width: 12-16 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.

- Number of Scans: 16-64, depending on the sample concentration.
- $^{13}\text{C}$  NMR:
  - Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
  - Spectral Width: 200-240 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096, due to the lower natural abundance of  $^{13}\text{C}$ .

#### 2D NMR Experiments:

- COSY (Correlation Spectroscopy): To identify proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

## Data Processing and Analysis

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm for both  $^1\text{H}$  and  $^{13}\text{C}$ ).

- Peak Picking and Integration: Identify all significant peaks and integrate the  $^1\text{H}$  NMR signals to determine the relative number of protons.
- Analysis of 2D Spectra: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish the connectivity of the molecule and assign all proton and carbon signals.

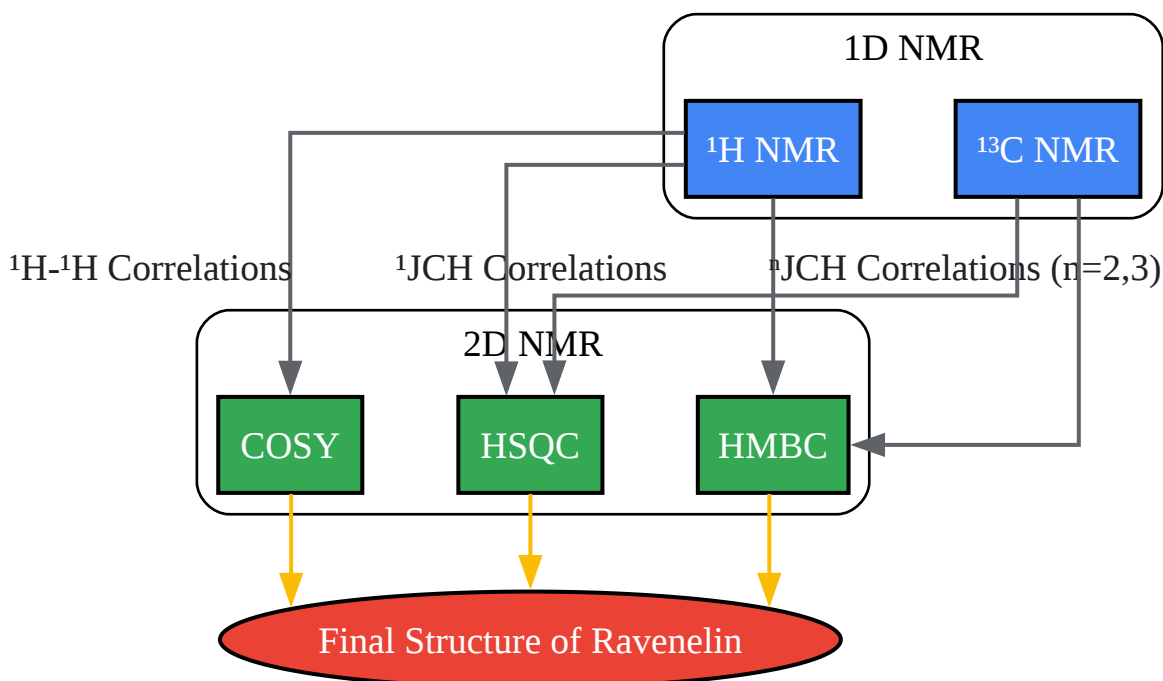
## Mandatory Visualizations

The following diagrams illustrate the key workflows for the NMR analysis of **ravenelin**.



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Caption: Experimental workflow for the NMR analysis of **ravenelin**.



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Caption: Logical relationships in NMR-based structure elucidation.

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## References

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